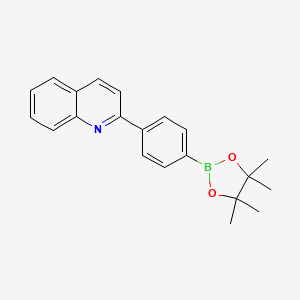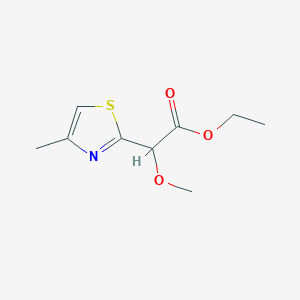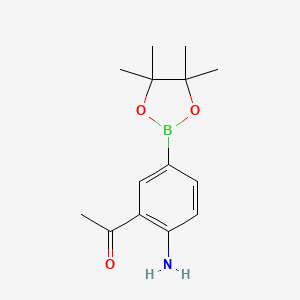![molecular formula C15H15NO5 B13980422 [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol CAS No. 64154-63-8](/img/structure/B13980422.png)
[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol is an organic compound with a complex structure that includes benzyloxy, methoxy, and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a methoxy-substituted benzene derivative, followed by benzyloxylation and reduction reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reagents like zinc or tin in dilute mineral acid.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc or tin in dilute mineral acid, or sodium sulfide in ammonium hydroxide solution, are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its ability to undergo various chemical reactions makes it a versatile building block for designing molecules with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the benzyloxy and methoxy groups can enhance binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Contains a triazole ring and methoxy group.
Uniqueness
[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various scientific and industrial uses .
Properties
CAS No. |
64154-63-8 |
|---|---|
Molecular Formula |
C15H15NO5 |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H15NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 |
InChI Key |
MBOUNAKTOGNNAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


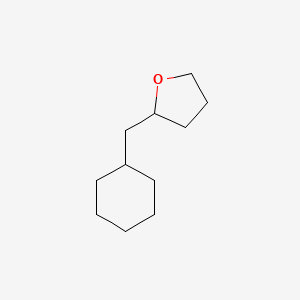
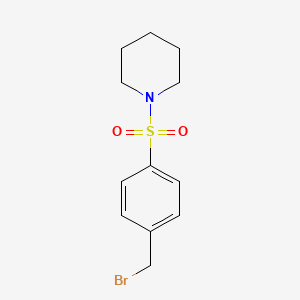

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
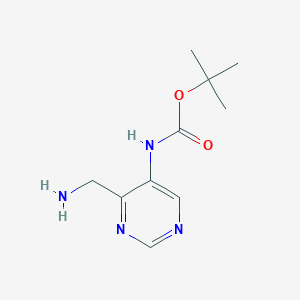
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)

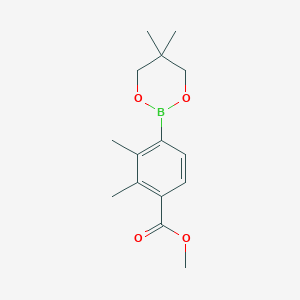

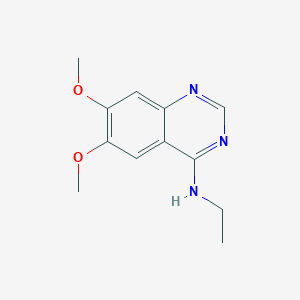
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
